4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazole ring, and two pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with 1,3-diketones under acidic conditions.
Formation of the Pyrimidine Rings: The pyrimidine rings are synthesized by reacting guanidine with β-diketones under basic conditions.
Coupling Reactions: The final step involves coupling the piperazine, pyrazole, and pyrimidine rings using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrimidine or pyrazole derivatives.
Scientific Research Applications
4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- 4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-ethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-2-14-10-15(19-12-18-14)23-6-8-24(9-7-23)16-11-17(21-13-20-16)25-5-3-4-22-25/h3-5,10-13H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSYKLRORSXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.